molecular formula C15H19N3O4 B2756604 ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate CAS No. 2034330-94-2

ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

Cat. No.: B2756604
CAS No.: 2034330-94-2
M. Wt: 305.334
InChI Key: KNAKVTWHRLUAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a complex organic compound that features a furan ring, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper complexes.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions include furanones, alcohols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
  • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
  • Ethyl 4-acetyl-5-methylfuran-3-carboxylate

Uniqueness

Ethyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-2-22-15(20)4-3-14(19)16-6-7-18-10-13(9-17-18)12-5-8-21-11-12/h5,8-11H,2-4,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAKVTWHRLUAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C=C(C=N1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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